3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine
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Overview
Description
3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine is a compound that features a pyridine ring substituted with a piperidine moiety, which is further functionalized with methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Methylsulfonyl Groups: Methylsulfonyl groups are introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.
Attachment to Pyridine Ring: The final step involves coupling the piperidine moiety to the pyridine ring, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the pyridine ring or the sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyridine or piperidine rings.
Scientific Research Applications
3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in biological studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with molecular targets, which may include enzymes, receptors, or other proteins. The methylsulfonyl groups can participate in hydrogen bonding or electrostatic interactions, while the piperidine and pyridine rings can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)benzene: Similar structure but with a benzene ring instead of pyridine.
3-((4-(Ethylsulfonyl)piperidin-1-yl)sulfonyl)pyridine: Similar structure but with ethylsulfonyl groups instead of methylsulfonyl.
4-(Methylsulfonyl)piperidine: Lacks the pyridine ring but contains the piperidine and methylsulfonyl groups.
Uniqueness
3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine is unique due to the combination of its functional groups and the presence of both pyridine and piperidine rings. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(4-methylsulfonylpiperidin-1-yl)sulfonylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S2/c1-18(14,15)10-4-7-13(8-5-10)19(16,17)11-3-2-6-12-9-11/h2-3,6,9-10H,4-5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGKNNXZXJJAIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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